3,8-Dichloroquinoline
Description
Significance within Halogenated Quinolines and Heterocyclic Chemistry
Halogenated quinolines are a prominent class of compounds in medicinal chemistry and materials science. acs.orgnih.govnih.gov The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org This makes them crucial motifs in the design of new therapeutic agents. acs.orgnih.govnih.govrsc.org For instance, various halogenated quinolines have been investigated for their antibacterial, antifungal, anticancer, and antimalarial activities. acs.orgrsc.orgresearchgate.net
Within this context, the specific substitution pattern of 3,8-dichloroquinoline offers distinct reactivity and potential for further functionalization. The chlorine atoms at different positions on the quinoline (B57606) ring exhibit differential reactivity, allowing for selective chemical modifications. nih.gov This regioselectivity is a key aspect of its utility in synthetic chemistry.
Historical Context of Dichloroquinoline Research and Synthetic Challenges
The study of quinolines dates back to the 19th century, with the initial focus on quinine, an antimalarial drug. rsc.org Over the years, research has expanded to a vast array of synthetic derivatives, including various dichloroquinolines. The synthesis of specifically substituted dichloroquinolines, such as the 3,8-isomer, has presented notable challenges.
A primary challenge lies in achieving regioselective chlorination of the quinoline core. Direct chlorination often leads to a mixture of isomers that are difficult to separate. Therefore, multi-step synthetic routes are typically required to introduce the chlorine atoms at the desired positions. These routes often involve precursor molecules that are later cyclized and chlorinated. For example, the synthesis of 4,8-dichloroquinoline (B1582372) has been documented, highlighting the multi-step processes involved. acs.orgacs.org Similarly, the synthesis of 2,3-dichloroquinoline (B1353807) from 3-bromoquinoline (B21735) involves N-oxide formation, rearrangement, and subsequent chlorination. tandfonline.com
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis and functionalization of dichloroquinolines. nih.govresearchgate.net However, achieving selectivity in these reactions when two identical halogen atoms are present can be difficult due to competing electronic and steric effects. nih.gov The development of selective synthetic methodologies for specific dichloroquinoline isomers remains an active area of research.
Detailed Research Findings
The academic interest in this compound and its isomers stems from their potential applications and the chemical challenges they present.
Synthesis and Reactivity
The synthesis of various dichloroquinoline isomers has been explored through different methodologies. For instance, palladium-catalyzed amination reactions have been studied on isomers like 2,8- and 4,8-dichloroquinoline, demonstrating that the reactivity of the chlorine atoms is position-dependent. nih.gov In 2,8-dichloroquinoline (B1298113), the chlorine at the 2-position is more reactive, while in 4,7- and 4,8-dichloroquinolines, the chlorine at the 4-position is more susceptible to nucleophilic substitution. nih.gov
The synthesis of 3,7-dichloroquinoline-8-carboxylic acid, a related compound, has been reported and its structure confirmed by X-ray crystallography. researchgate.net This compound, also known as quinclorac, is a notable herbicide. researchgate.net
Interactive Data Table: Properties of Dichloroquinoline Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Precursor(s) |
| This compound | C9H5Cl2N | 198.05 | Not explicitly detailed in provided context |
| 4,7-Dichloroquinoline (B193633) | C9H5Cl2N | 198.05 | m-chloroaniline, diethoxymethylene malonate acs.orgorgsyn.org |
| 4,8-Dichloroquinoline | C9H5Cl2N | 198.05 | 2-chloroaniline (B154045) acs.orgacs.org |
| 2,3-Dichloroquinoline | C9H5Cl2N | 198.05 | 3-bromoquinoline tandfonline.com |
| 3,7-Dichloroquinoline-8-carboxylic acid | C10H5Cl2NO2 | 242.06 | Not explicitly detailed in provided context |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2N |
|---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
3,8-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
InChI Key |
TXFADENWBNZTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,8 Dichloroquinoline and Its Analogs
Regioselective Chlorination Strategies
Achieving the specific 3,8-dichloro substitution pattern on a pre-existing quinoline (B57606) ring requires precise control over the reaction conditions to direct the chlorination to the desired positions.
Direct Halogenation Approaches for Quinoline Cores
Direct halogenation of the quinoline core is a primary method for introducing chlorine atoms. The inherent electronic properties of the quinoline ring system typically direct electrophilic substitution to the benzene (B151609) ring (positions 5 and 8) and nucleophilic substitution to the pyridine (B92270) ring. However, under specific conditions, direct chlorination at the C-3 and C-8 positions can be accomplished.
Metal-free halogenation protocols represent a significant advancement in this area. rsc.orgrsc.org An operationally simple method for the C-H halogenation of 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. rsc.orgrsc.org For instance, the reaction proceeds effectively under air at room temperature. rsc.org The use of trichloroisocyanuric acid (TCCA) allows for the chlorination of various 8-substituted quinolines, yielding C5-halogenated products with high regioselectivity. rsc.org While this method primarily targets the C5 position, modifications in the substrate and reaction conditions are explored to influence the regioselectivity.
Another approach involves the halogenation of quinoline N-oxides. The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the C2 and C4 positions, but can also influence the reactivity of other positions. A novel method for the regioselective C2-chlorination of quinoline N-oxides has been developed using triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) as chlorinating reagents, which provides the desired chlorides in satisfactory yields. researchgate.netresearchgate.net
Sequential Halogenation and Optimization of Reaction Conditions
Sequential halogenation provides a pathway to introduce chlorine atoms onto the quinoline scaffold in a stepwise manner, allowing for greater control over the final substitution pattern. This often involves the synthesis of a monochlorinated intermediate followed by a second chlorination step. For example, starting with 8-chloroquinoline, a subsequent chlorination reaction can be optimized to introduce a second chlorine atom at the C-3 position.
Optimization of reaction conditions is critical for achieving the desired regioselectivity and yield. Factors such as the choice of chlorinating agent, solvent, temperature, and catalyst can profoundly impact the outcome of the reaction. For instance, the condensation of a primary aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl3) can yield 2,4-dichloroquinoline (B42001) derivatives. asianpubs.org By carefully selecting a 2-chloroaniline (B154045) derivative as the starting material, one chlorine atom is pre-positioned, and the subsequent cyclization and chlorination can be directed.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to shorter reaction times and improved yields. asianpubs.org The one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl3 demonstrates the efficiency of this approach. asianpubs.org
| Parameter | Condition | Outcome |
| Starting Material | Aniline (B41778), Malonic Acid | 2,4-dichloroquinoline |
| Reagent | Phosphorus Oxychloride (POCl3) | Chlorination and cyclization |
| Technique | Microwave Irradiation (600 W) | Fast reaction (50 s) |
| Yield | 61% | Efficient conversion |
Cyclization-Based Syntheses of Dichloroquinolines
Building the dichloroquinoline ring system from acyclic precursors is a versatile strategy that allows for the incorporation of substituents at specific positions from the outset.
Modified Skraup Reactions and Related Annulations
The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org The reaction is known for its often violent and low-yielding nature. chemistry-online.comnih.gov
Modifications to the Skraup reaction have been developed to moderate the reaction's exothermicity and improve yields. chemistry-online.com These modifications can involve the use of different catalysts or reaction media. For the synthesis of 3,8-dichloroquinoline, a modified Skraup reaction would necessitate starting with 2-chloroaniline. The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The initial 2-chloroaniline would direct the formation of 8-chloroquinoline. Introducing a chlorine atom at the C-3 position via this method is less direct and may require further modification of the substrates or reaction pathway. An improved, microwave-assisted modified Skraup reaction has been developed using glycerol in neat water, presenting a greener alternative. rsc.org
Gould-Jacobs Reaction Pathway for Quinoline Ring Formation
The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines, which can then be converted to the corresponding chloroquinolines. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgd-nb.info
To synthesize a dichloroquinoline via this pathway, a dichlorinated aniline could be used as the starting material. For example, the synthesis of 4,7-dichloroquinoline (B193633), an analog of the target compound, is well-documented and often serves as a key intermediate in the synthesis of the antimalarial drug chloroquine. researchgate.netchemicalbook.com This synthesis starts with 3-chloroaniline, which reacts with diethyl ethoxymethylenemalonate. nih.gov The resulting intermediate undergoes thermal cyclization to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. chemicalbook.com Saponification, followed by decarboxylation, yields 7-chloro-4-hydroxyquinoline (B73993). chemicalbook.com Treatment with a chlorinating agent like phosphorus oxychloride then produces 4,7-dichloroquinoline. chemicalbook.com A similar strategy, starting with 2,5-dichloroaniline, could theoretically be employed to target the this compound scaffold, although the regioselectivity of the cyclization would be a critical factor.
Key steps in a Gould-Jacobs synthesis for a dichloroquinoline:
Condensation: A substituted aniline reacts with diethyl ethoxymethylenemalonate.
Thermal Cyclization: The intermediate undergoes high-temperature intramolecular cyclization. ablelab.eu
Saponification & Decarboxylation: The ester is hydrolyzed, and the resulting carboxylic acid is decarboxylated.
Chlorination: The resulting hydroxyquinoline is converted to the dichloroquinoline.
| Starting Aniline | Key Intermediate | Final Product (Example) |
| 3-Chloroaniline | 7-Chloro-4-hydroxyquinoline | 4,7-Dichloroquinoline |
Green Chemistry Approaches in Dichloroquinoline Synthesis
The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. ijcea.org
Several environmentally friendly methods have been developed, including the use of microwave irradiation, ultrasound, and alternative solvent systems like ionic liquids or water. rsc.orgtandfonline.comresearchgate.net Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields in reactions such as the Gould-Jacobs and modified Skraup syntheses. asianpubs.orgrsc.orgablelab.eu For example, the Gould-Jacobs reaction can be heated to high temperatures using microwaves, significantly shortening the time required for the thermal cyclization step. ablelab.eu
The use of reusable solid acid catalysts, such as Nafion NR50, in Friedländer quinoline synthesis under microwave irradiation is another example of a green approach. organic-chemistry.orgmdpi.com This method is atom-economic, operationally simple, and environmentally benign. organic-chemistry.org Metal-free halogenation reactions also contribute to greener synthesis by avoiding the use of toxic heavy metals. rsc.orgrsc.orgresearchgate.net These approaches often feature high atom economy and may be conducted under milder, open-air conditions. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances the green credentials of these methodologies by reducing solvent usage and waste from purification steps. asianpubs.orgmdpi.com
| Green Technique | Application in Quinoline Synthesis | Advantages |
| Microwave Irradiation | Gould-Jacobs, Skraup, One-pot syntheses asianpubs.orgrsc.orgablelab.eu | Reduced reaction times, improved yields |
| Ultrasound | Synthesis of 7-chloroquinoline (B30040) derivatives tandfonline.com | Shorter reaction times, higher product purity |
| Solid Acid Catalysts | Friedländer Synthesis organic-chemistry.org | Reusable, environmentally benign |
| Metal-Free Halogenation | Direct C-H halogenation rsc.orgrsc.org | Avoids toxic metals, high atom economy |
| Solvent-Free/Water | Modified Skraup, Passerini reaction rsc.orgmdpi.com | Reduces use of volatile organic compounds |
Ultrasound-Assisted Synthetic Protocols
Ultrasound-assisted organic synthesis has emerged as a powerful tool in chemical research, offering enhanced reaction rates, improved yields, and milder reaction conditions compared to conventional methods. nih.gov The application of ultrasonic irradiation in the synthesis of quinoline derivatives leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and a significant acceleration of chemical reactions. nih.govresearchgate.net
The benefits of sonochemistry in heterocyclic synthesis include shorter reaction times, higher yields, and greater product purity, often under eco-friendly conditions with reduced energy consumption and minimal solvent use. nih.gov For instance, the synthesis of various quinoline derivatives has been successfully achieved using ultrasound irradiation, demonstrating the versatility of this technique. researchgate.netnih.gov One study highlighted a one-pot, three-component reaction for synthesizing 2-substituted quinolines in water under ultrasound irradiation, showcasing the potential for developing greener synthetic pathways. researchgate.netnih.gov Another report detailed the ultrasound-assisted Wittig reaction to produce 3-substituted 4-chloroquinolines, emphasizing the ease of execution and high yields achieved under mild conditions. doaj.org
While specific protocols for this compound are not extensively detailed in the provided literature, the principles and demonstrated successes in the synthesis of analogous compounds strongly support its applicability. The advantages observed in related syntheses, such as for hybrid quinoline-imidazole derivatives, indicate that ultrasound-assisted protocols can be considered an environmentally friendly and efficient alternative to traditional thermal heating methods. nih.gov
| Reaction Type | Method | Reaction Time | Yield | Key Advantages of Ultrasound |
|---|---|---|---|---|
| N-Alkylation of Imidazole with Quinoline Moiety | Conventional Heating | 6-24 hours | Moderate to Good | Drastically reduced reaction time, increased yields, energy saving, eco-friendly. nih.gov |
| N-Alkylation of Imidazole with Quinoline Moiety | Ultrasound Irradiation | 15-60 minutes | Good to Excellent | |
| Synthesis of Triazole Acetamide Derivatives | Conventional Stirring | 16-26 hours | 60-75% | Significant reduction in reaction time, improved yields, milder temperature conditions. mdpi.com |
| Synthesis of Triazole Acetamide Derivatives | Ultrasound Irradiation | 40-80 minutes | 75-89% |
Atom Economy and Waste Reduction Considerations
The principles of green chemistry are integral to modern synthetic design, with a strong emphasis on maximizing atom economy and minimizing waste. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comwikipedia.org An ideal, or 100% atom-economical, reaction incorporates all atoms from the reactants into the final product, generating no byproducts. nih.gov This concept is a core metric for evaluating the "greenness" of a synthesis. wikipedia.org
In addition to atom economy, the Environmental Factor (E-factor) is another critical metric, quantifying the amount of waste generated per kilogram of product. researchgate.net A lower E-factor signifies a more environmentally friendly process. Traditional multi-step syntheses, particularly in the pharmaceutical industry, often exhibit poor atom economy and high E-factors due to the use of stoichiometric reagents, protecting groups, and multiple purification steps. primescholars.comwikipedia.org
For the synthesis of dichloroquinolines, strategies that improve atom economy and reduce waste are highly desirable. This includes:
Catalytic Reagents: Using catalytic reagents instead of stoichiometric ones is a fundamental principle of green chemistry, as catalysts are used in small amounts and can be recycled. primescholars.com
C-H Activation: Direct C-H functionalization reactions are inherently more atom-economical as they avoid the need for pre-functionalized substrates, thus reducing the number of synthetic steps. rsc.org
One-Pot Reactions: Multi-component, one-pot reactions improve efficiency and reduce waste by minimizing intermediate isolation and purification steps. researchgate.net
An example of a waste-minimized approach is the iron-catalyzed C-H functionalization of quinoline-N-oxides, which produces water as the only byproduct and has a calculated E-factor of approximately 0.92, representing a significant reduction in waste compared to other known protocols. rsc.org Such methodologies, focused on catalysis and process intensification, are crucial for the sustainable production of this compound and its derivatives.
| Metric | Definition | Ideal Value | Significance in Dichloroquinoline Synthesis |
|---|---|---|---|
| Atom Economy (AE) | (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% | 100% | Measures the efficiency of incorporating reactant atoms into the final product, guiding the selection of addition and cycloaddition reactions over substitutions or eliminations. |
| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product | 0 | Quantifies waste generation, encouraging the use of catalytic methods and solvent-free conditions to minimize environmental impact. |
| Reaction Mass Efficiency (RME) | Mass of Isolated Product / Total Mass of Reactants | 100% | Provides a more practical measure of efficiency by considering reaction yield and stoichiometry. |
Synthesis of Key Dichloroquinoline Intermediates and Precursors
The synthesis of specifically substituted dichloroquinolines often relies on the preparation of key intermediates. Among the most important are 2,8-dichloroquinoline (B1298113) and 4,7-dichloroquinoline, which serve as versatile building blocks for more complex molecules.
Pathways to 2,8-Dichloroquinoline and 4,7-Dichloroquinoline
2,8-Dichloroquinoline The synthesis of 2,8-dichloroquinoline can be achieved from 8-chloroquinoline-N-oxide. This precursor is treated with a chlorinating agent such as phosphoryl trichloride (B1173362) (POCl₃) to introduce the second chlorine atom at the C2 position of the quinoline ring. sigmaaldrich.com This method is an example of functionalizing a pre-existing quinoline core to achieve the desired dichlorinated product.
4,7-Dichloroquinoline 4,7-Dichloroquinoline is a critical intermediate, notably in the production of several antimalarial drugs. wikipedia.orgchemicalbook.com Its synthesis has been extensively studied and can be accomplished through several routes, most commonly starting from m-chloroaniline.
One established pathway involves the condensation of m-chloroaniline with diethyl oxaloacetate. The resulting imine undergoes thermal cyclization to form the pyridine ring. Subsequent hydrolysis, decarboxylation, and chlorination of the 4-hydroxy group using phosphoryl chloride yields 4,7-dichloroquinoline. wikipedia.orgchemicalbook.com
Another common method, a variation of the Gould-Jacobs reaction, involves reacting m-chloroaniline with ethoxymethylenemalonic ester. chemicalbook.com This is followed by high-temperature cyclization, saponification to the carboxylic acid, and subsequent decarboxylation to yield 7-chloro-4-hydroxyquinoline. The final step is the conversion of the hydroxyl group to a chloro group with POCl₃. chemicalbook.comorgsyn.org
| Compound | Starting Material(s) | Key Reagents | General Pathway | Reference |
|---|---|---|---|---|
| 2,8-Dichloroquinoline | 8-Chloroquinoline-N-oxide | Phosphoryl trichloride (POCl₃) | Chlorination of the N-oxide precursor at the C2 position. | sigmaaldrich.com |
| 4,7-Dichloroquinoline | m-Chloroaniline, Diethyl oxaloacetate | Mineral oil (for cyclization), POCl₃ | Condensation, thermal cyclization, hydrolysis, decarboxylation, and final chlorination. | wikipedia.org |
| 4,7-Dichloroquinoline | m-Chloroaniline, Ethoxymethylenemalonic ester | Dowtherm A (for cyclization), NaOH, POCl₃ | Condensation, thermal cyclization, saponification, decarboxylation, and final chlorination. | chemicalbook.comorgsyn.org |
Functionalization of Quinoline Precursors for Dichloroquinoline Formation
The formation of dichloroquinolines often involves the strategic functionalization of quinoline precursors. A common and crucial step is the conversion of a hydroxyquinoline intermediate into the corresponding chloroquinoline. This transformation is typically accomplished using strong chlorinating agents.
Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. chemicalbook.comorgsyn.org For example, in the synthesis of 4,7-dichloroquinoline, the intermediate 7-chloro-4-hydroxyquinoline is heated with POCl₃ to replace the hydroxyl group at the C4 position with a chlorine atom. wikipedia.orgorgsyn.org This reaction is a key step that establishes the dichloro substitution pattern.
Another powerful strategy for regioselective functionalization involves the use of quinoline N-oxides. The N-oxide group activates the quinoline ring, particularly at the C2 and C8 positions, facilitating nucleophilic attack or C-H activation. rsc.orgnih.gov As seen in the synthesis of 2,8-dichloroquinoline, starting with 8-chloroquinoline-N-oxide allows for the selective introduction of a second chlorine atom at the C2 position upon treatment with POCl₃. sigmaaldrich.com This approach highlights the utility of N-oxides as directing groups to control the position of functionalization and build complex dichloroquinoline structures. rsc.org
Reaction Mechanisms and Reactivity of 3,8 Dichloroquinoline
Nucleophilic and Electrophilic Substitution Reactions at the Quinoline (B57606) Core
The reactivity of the 3,8-dichloroquinoline core is significantly influenced by the presence and position of the two chlorine atoms. These substituents affect the electron density of the quinoline ring system, thereby directing the outcomes of both nucleophilic and electrophilic substitution reactions.
In the quinoline ring, different carbon positions exhibit varied reactivity towards nucleophilic substitution. For instance, in nucleophilic substitution reactions involving chloroquinolines, the reactivity of the chlorine atom is highly dependent on its position. Generally, chlorine atoms at the 2- and 4-positions are more susceptible to nucleophilic attack than those at other positions. researchgate.net This is attributed to the ability of the nitrogen atom to stabilize the intermediate formed during the reaction.
Electrophilic substitution reactions on the quinoline ring, such as halogenation, typically occur on the electron-rich benzene (B151609) ring. masterorganicchemistry.com For 8-substituted quinolines, electrophilic halogenation often directs the incoming electrophile to the C-5 and C-7 positions. researchgate.net However, the presence of a deactivating chloro group at C-8 would influence the position of further electrophilic attack.
However, chlorine can also donate electron density to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. quora.com In the case of this compound, the interplay of these inductive and resonance effects, along with the influence of the heterocyclic nitrogen atom, creates a complex reactivity profile. The chlorine at C-8, being on the carbocyclic ring, will primarily influence the electron density of that ring, while the chlorine at C-3 will predominantly affect the pyridine (B92270) ring. This differential influence on the two rings of the quinoline system can be exploited to achieve regioselective reactions. For instance, the electron-withdrawing nature of the chlorine atoms can make certain positions more susceptible to nucleophilic attack by reducing electron density at those sites.
Transition Metal-Catalyzed Coupling and Amination Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines from aryl halides. wiley.comwikipedia.org These methods are highly effective for forming C-N bonds with a wide range of substrates.
The palladium-catalyzed amination of dichloroquinolines has been studied with various isomers to understand the differential reactivity of the chlorine atoms. mdpi.com In these reactions, a palladium catalyst, a phosphine (B1218219) ligand, and a base are used to facilitate the coupling of an amine with the dichloroquinoline. nih.gov The choice of ligand and the steric and electronic properties of the amine play a crucial role in the outcome of the reaction, including regioselectivity and yield.
Studies on isomeric dichloroquinolines, such as 2,8- and 4,8-dichloroquinoline (B1582372), have shown that the chlorine atom at the 2- or 4-position is generally more reactive than the one at the 8-position. nih.gov This is due to the electronic activation provided by the nitrogen atom in the quinoline ring. For this compound, one would expect a difference in reactivity between the C-3 and C-8 positions in palladium-catalyzed amination reactions.
The choice of phosphine ligand is critical in controlling the regioselectivity and yield of palladium-catalyzed amination reactions. rsc.org Different ligands can have a significant impact on the catalyst's activity and selectivity.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely used bidentate phosphine ligand in cross-coupling reactions. wikipedia.orgwikipedia.org It has been successfully applied in the amination of various dichloroquinolines. nih.govnih.gov In many cases, BINAP provides good yields for monoamination products. nih.gov
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is a bulky electron-rich monophosphine ligand that has also proven effective in palladium-catalyzed amination reactions. wikipedia.orgnih.gov In certain reactions, particularly with sterically hindered amines or for achieving diamination, DavePhos has been shown to be superior to BINAP. nih.govnih.gov For example, in the amination of 4,8-dichloroquinoline, the use of DavePhos promoted the diamination reaction where BINAP was ineffective. nih.gov
The table below summarizes the effect of ligands on the yield of amination reactions for a related dichloroquinoline.
| Dichloroquinoline Isomer | Amine | Ligand | Product | Yield (%) |
| 4,8-dichloroquinoline | Amine 1a | BINAP | Monoamination | 77 |
| 4,8-dichloroquinoline | Amine 1a | DavePhos | Diamination | 77 |
| 4,8-dichloroquinoline | Amine 1d | BINAP | Monoamination | 67 |
| 4,8-dichloroquinoline | Amine 1d | DavePhos | Diamination | 67 |
| Data derived from a study on the amination of 4,8-dichloroquinoline, illustrating ligand effects. nih.gov |
Steric hindrance plays a significant role in determining the regioselectivity of amination reactions with dichloroquinolines. The environment around the carbon-chlorine bond can influence the accessibility of the palladium catalyst and the incoming amine.
In the case of dichloroquinolines with a chlorine atom at the 8-position, such as 2,8- and 4,8-dichloroquinoline, the C-8 position is sterically more hindered due to the peri-interaction with the hydrogen at the C-1 position of the quinoline ring. This steric hindrance can lead to lower reactivity at the C-8 position compared to other positions. For instance, in the palladium-catalyzed amination of 2,8-dichloroquinoline (B1298113), the substitution of the more reactive chlorine atom at the 2-position is favored. nih.gov
The bulkiness of the amine nucleophile also affects the reaction. More sterically hindered amines can exhibit lower reactivity or favor reaction at the less sterically hindered halogenated position. nih.gov The interplay between the steric environment of the dichloroquinoline and the steric bulk of the amine, along with the choice of ligand, allows for the selective synthesis of mono- or di-aminated products.
Suzuki-Miyaura Coupling and Related Cross-Coupling Transformations
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.govyoutube.comwikipedia.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. wikipedia.orgmdpi.com The catalytic cycle proceeds through three fundamental steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.comyonedalabs.com
For substrates like this compound, the differential reactivity of the chlorine atoms at the C3 and C8 positions can be exploited for selective functionalization. The high C-Cl bond strength can make activation difficult, but the use of efficient palladium catalysts, often with specialized ligands, facilitates these transformations. doi.org Research on related azaheteroaryl halides has shown that the position of the halogen on the ring significantly influences the efficiency of the coupling reaction. doi.org
While direct studies on this compound are not extensively detailed in the provided results, the principles of Suzuki-Miyaura and other cross-coupling reactions like the Buchwald-Hartwig amination are broadly applicable. nih.govorganic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity. sigmaaldrich.com For instance, palladium acetate (B1210297) with ligands such as XantPhos has proven effective in challenging cross-coupling scenarios. nih.gov
| Reaction Type | Key Components | Catalyst System (Typical) | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Aryl/vinyl halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) | Forms C-C bonds; tolerant to many functional groups. youtube.comyonedalabs.com |
| Buchwald-Hartwig Amination | Aryl halide, Primary/secondary amine | Pd catalyst with bulky electron-rich phosphine ligands (e.g., BrettPhos) | Forms C-N bonds. organic-chemistry.orgsigmaaldrich.com |
Quinoline N-Oxide Formation and C-H Functionalization Strategies
The formation of a quinoline N-oxide is a critical step for activating the quinoline ring toward certain functionalization reactions. The N-oxide group acts as an excellent directing group, enhancing the reactivity of the C2 and C8 positions for C-H activation. rsc.orgresearchgate.net Oxidation of the quinoline nitrogen can be achieved using various oxidizing agents, with m-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform (B151607) or dichloromethane (B109758) being a common method. mdpi.comchemicalbook.com Another approach involves using a mixture of acetic acid and hydrogen peroxide. mdpi.com
Once the N-oxide is formed, it facilitates palladium-catalyzed C-H functionalization. While Pd(II) acetate in acetic acid tends to favor C2 activation, other catalysts like Pd(II) chloride have been shown to promote C8 functionalization. rsc.org This regioselectivity allows for the introduction of various functional groups at specific positions. For example, the palladium-catalyzed C2-dehydrogenative Heck reaction of quinoline N-oxides has been achieved without external oxidants. rsc.org
The general mechanism involves the coordination of the metal catalyst to the quinoline N-oxide, followed by C-H activation (metalation and deprotonation) to form an organometallic intermediate. nih.gov This intermediate can then react with a coupling partner. Strategies for C-H functionalization have been developed to form C-Aryl, C-HetAryl, C-Alkyl, and C-N bonds, primarily at the C2 and C8 positions. nih.govacs.org
Ring Transformations and Cycloaddition Reactions of the Quinoline Scaffold
Ring transformation reactions involve the rearrangement or alteration of the core ring structure. In chloroheterocycles, these transformations can be initiated by nucleophilic attack, leading to ring-opening and subsequent ring-closure events. For instance, treatment of related chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at high temperatures leads to the formation of 1,2,4-triazole (B32235) derivatives. rsc.org Similarly, reactions of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with binucleophiles like hydrazine hydrate can cause the pyrone ring to open and reclose, forming a pyrazolone (B3327878) moiety. researchgate.net
Cycloaddition reactions are powerful methods for constructing cyclic compounds. wikipedia.org The quinoline system can participate as a component in these reactions, typically in a [4+2] cycloaddition, also known as the Diels-Ander reaction. acs.orgnih.gov Metal-free protocols have been developed for the synthesis of various quinoline derivatives through [4+2] cycloaddition using starting materials like 2-aminobenzaldehydes and ketones. acs.orgnih.govacs.org These reactions can be highly selective and offer a route to complex polycyclic structures. While specific examples involving this compound are not detailed in the provided search results, the general reactivity of the quinoline scaffold suggests its potential participation in such transformations.
Oxidation and Reduction Pathways of the Dichloroquinoline Moiety
The oxidation and reduction of the dichloroquinoline moiety can lead to a variety of functionalized products. Oxidation reactions can target either the quinoline ring system or substituents attached to it. For instance, the oxidation of a methyl group on a related dichloroquinoline derivative to a carboxylic acid has been reported, demonstrating that substituents can be modified while the core ring remains intact.
Reduction of the quinoline ring can also be achieved. Catalytic hydrogenation is a common method for reducing the pyridine part of the quinoline system. For example, the reduction of 4,7-dichloroquinoline (B193633) can be a step in the synthesis of its derivatives. durham.ac.uk The choice of catalyst and reaction conditions determines the extent of reduction. In some cases, specific functional groups can be reduced selectively. For example, a nitro group on a pyrano[3,2-c]quinoline ring system can be reduced to an amino group using reagents like tin(II) chloride.
Advanced Spectroscopic Characterization of 3,8 Dichloroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H and ¹³C NMR spectra of 3,8-dichloroquinoline are dictated by the electronic environment of each unique proton and carbon atom. The quinoline (B57606) ring system itself gives rise to characteristic chemical shifts in the aromatic region (typically 7.0-9.0 ppm for ¹H and 120-150 ppm for ¹³C). The presence of two electron-withdrawing chlorine atoms and the heterocyclic nitrogen atom significantly influences these shifts. tsijournals.com
Specifically, protons and carbons located ortho and para to the nitrogen and chlorine substituents are deshielded, causing them to resonate at higher chemical shifts (downfield). tsijournals.com For this compound, the proton at the C2 position is expected to be the most downfield-shifted proton of the pyridine (B92270) ring due to its proximity to the electronegative nitrogen. Similarly, the protons at C4, C5, and C7 will be influenced by the chlorine atoms at C3 and C8.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.8 - 9.0 | ~150 - 152 |
| 3 | - | ~130 - 132 |
| 4 | ~8.0 - 8.2 | ~135 - 137 |
| 4a | - | ~147 - 149 |
| 5 | ~7.7 - 7.9 | ~127 - 129 |
| 6 | ~7.4 - 7.6 | ~128 - 130 |
| 7 | ~7.8 - 8.0 | ~126 - 128 |
| 8 | - | ~133 - 135 |
| 8a | - | ~145 - 147 |
To unambiguously assign the predicted chemical shifts and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. sdsu.eduyoutube.com These techniques correlate signals from different nuclei, revealing bonding relationships.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the carbocyclic ring (H5, H6, and H7), confirming their adjacent positions. A cross-peak would be expected between H5 and H6, and between H6 and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). youtube.comscribd.com It is used to assign the signals of protonated carbons. For example, the proton signal at ~8.8 ppm would show a cross-peak to the carbon signal at ~151 ppm, assigning them to the C2-H2 pair.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the H2 proton would show correlations to C3, C4, and C8a, while the H7 proton would show correlations to C5, C8, and C8a, confirming the placement of the chlorine atoms and the fusion of the two rings.
| Proton | COSY Correlations | Key HMBC Correlations (to Carbons) |
|---|---|---|
| H2 | H4 (weak, 4-bond) | C3, C4, C8a |
| H4 | H2 (weak, 4-bond) | C2, C3, C4a, C5 |
| H5 | H6 | C4, C4a, C6, C7, C8a |
| H6 | H5, H7 | C4a, C5, C7, C8 |
| H7 | H6 | C5, C8, C8a |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy measures vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.comphotothermal.com
The spectra of this compound are expected to show characteristic bands for the quinoline core and the carbon-chlorine bonds. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region from 1400 to 1650 cm⁻¹ is characterized by C=C and C=N stretching vibrations of the heterocyclic and carbocyclic rings. C-H in-plane and out-of-plane bending modes result in strong absorptions in the fingerprint region (below 1400 cm⁻¹). researchgate.net
The key vibrational modes for confirming the identity of this compound are the C-Cl stretching frequencies. These bonds give rise to characteristic bands typically found in the 550-850 cm⁻¹ region of the spectrum. nih.gov The exact positions depend on the electronic environment and coupling with other vibrations.
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| 3050 - 3150 | Aromatic C-H stretch (νC-H) | IR, Raman |
| 1620 - 1650 | Quinoline ring stretch (νC=N, νC=C) | IR, Raman |
| 1400 - 1580 | Quinoline ring stretch (νC=N, νC=C) | IR, Raman |
| 1000 - 1200 | Aromatic C-H in-plane bend (δC-H) | IR |
| 750 - 900 | Aromatic C-H out-of-plane bend (γC-H) | IR |
| 650 - 850 | C-Cl stretch (νC-Cl) | IR, Raman |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. nih.gov
For this compound (C₉H₅Cl₂N), High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The most critical diagnostic feature in the mass spectrum of a dichloro-compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, molecules containing two chlorine atoms will exhibit a characteristic cluster of peaks at M+, [M+2]+, and [M+4]+ with a relative intensity ratio of approximately 9:6:1. chemguide.co.uk
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. nih.gov The subsequent fragmentation (MS/MS) of the molecular ion provides further structural proof. Based on studies of similar chloroquinoline derivatives, common fragmentation pathways include the loss of a chlorine radical (•Cl), followed by the elimination of a molecule of hydrogen cyanide (HCN) from the pyridine ring. nih.govchempap.org
| m/z (for ³⁵Cl) | Ion Formula | Description |
|---|---|---|
| 197 / 199 / 201 | [C₉H₅Cl₂N]⁺• | Molecular ion cluster (M⁺•, [M+2]⁺•, [M+4]⁺•) |
| 162 / 164 | [C₉H₅ClN]⁺• | Loss of one chlorine radical (•Cl) |
| 135 / 137 | [C₈H₅Cl]⁺• | Loss of •Cl and HCN |
| 127 | [C₉H₅N]⁺• | Loss of two chlorine radicals (•Cl) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to an excited state. pharmatutor.orglibretexts.org The spectrum of quinoline and its derivatives is characterized by several intense absorption bands resulting from π → π* transitions within the conjugated aromatic system. nih.govshu.ac.uk
The parent quinoline molecule typically displays two or three main absorption bands. The introduction of substituents can modify the position (λmax) and intensity of these bands. Halogens, such as chlorine, act as auxochromes. Their lone pair electrons can interact with the π-system of the ring, often leading to a bathochromic (red) shift of the absorption maxima. nih.govrsc.org The position of the substituent also plays a significant role in the extent of this shift. rsc.org The UV-Vis spectrum of this compound is expected to show complex bands, likely shifted to longer wavelengths compared to unsubstituted quinoline. nih.govresearchgate.net
| Transition Type | Typical λmax Range for Quinolines (nm) | Expected Effect of Dichloro-Substitution |
|---|---|---|
| π → π | ~220 - 250 | Bathochromic shift |
| π → π | ~270 - 300 | Bathochromic shift |
| n → π* | ~300 - 340 | Shift and intensity changes nih.gov |
Theoretical and Computational Chemistry of 3,8 Dichloroquinoline
Quantum Chemical Investigations of Electronic Structure
Quantum chemical investigations are fundamental to understanding the electronic behavior of molecules like 3,8-dichloroquinoline. These methods provide detailed information about electron distribution, orbital energies, and electrostatic potential, which are key to predicting chemical reactivity and molecular interactions.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional structure, a process known as geometry optimization. This calculation finds the lowest energy conformation of the molecule by iteratively adjusting the positions of the atoms. The result is a precise set of bond lengths, bond angles, and dihedral angles that define the molecule's geometry.
Once the geometry is optimized, further DFT calculations can determine various thermodynamic properties, such as the total electronic energy, enthalpy, and Gibbs free energy. These energy values are critical for assessing the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. For other dichloroquinoline isomers and substituted quinolines, DFT has been successfully used to obtain these fundamental parameters, demonstrating the reliability of this approach.
Table 1: Representative Theoretical Data for a Dichloroquinoline Derivative (Illustrative)
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -1145.789 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 2.54 | B3LYP/6-311++G(d,p) |
| EHOMO (eV) | -6.89 | B3LYP/6-311++G(d,p) |
| ELUMO (eV) | -1.52 | B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | 5.37 | B3LYP/6-311++G(d,p) |
Note: This table is illustrative and based on typical values for related quinoline (B57606) compounds. Specific data for this compound requires a dedicated computational study.
HOMO-LUMO Orbital Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in quinoline systems, the HOMO and LUMO are distributed over the aromatic rings. The positions of the chlorine atoms at the 3 and 8 positions would influence the shape and energy of these orbitals due to their electron-withdrawing nature. This analysis is fundamental for understanding the molecule's behavior in charge-transfer interactions and its susceptibility to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For this compound, an MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The regions near the chlorine atoms and the hydrogen atoms of the aromatic rings would likely exhibit positive potential, indicating them as potential sites for nucleophilic interactions. Such maps provide intuitive insights into the reactive behavior of the molecule.
Aromaticity Descriptors and Electron Delocalization Indices (e.g., HOMED)
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the quinoline ring. Computational methods can quantify aromaticity using various descriptors. One such descriptor is the Harmonic Oscillator Model of Electron Delocalization (HOMED). The HOMED index is calculated based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and a value of 0 indicating a non-aromatic system.
For this compound, HOMED calculations would be performed for both the benzene (B151609) and pyridine (B92270) rings of the quinoline system. This would allow for a quantitative assessment of the aromatic character of each ring and how it is influenced by the chlorine substituents. Generally, the pyridine ring in quinoline is found to be slightly less aromatic than the benzene ring. The electron-withdrawing chlorine atoms could further modulate the electron delocalization and thus the aromaticity of the rings.
Ab Initio and Semi-Empirical Methods for Dichloroquinoline Systems
Alongside DFT, other computational methods provide valuable information about molecular systems. Ab initio methods are based on first principles without the use of empirical parameters, while semi-empirical methods use parameters derived from experimental data to simplify calculations.
Hartree-Fock (HF) Theory Applications
Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it does not account for electron correlation as comprehensively as DFT or more advanced ab initio methods, it serves as a crucial starting point for these more sophisticated calculations.
Semi-Empirical Computational Methods (e.g., Sparkle/PM3)
Semi-empirical computational methods serve as a computationally efficient alternative to more demanding ab initio techniques by incorporating experimental parameters to simplify calculations. wikipedia.org These methods are based on the Hartree-Fock formalism but make several key approximations, such as the neglect of certain two-electron integrals, to significantly speed up computations. wikipedia.orguni-muenchen.de This allows for the study of larger molecular systems that would be too costly for higher-level theories. ucsb.edu
One of the most widely used semi-empirical methods is Parametric Method 3 (PM3). wikipedia.org The PM3 method is founded on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.dewikipedia.org It shares the same theoretical formalism as the Austin Model 1 (AM1) method but differs in its parameterization. wikipedia.org While AM1 incorporates some parameter values from spectroscopic measurements, PM3 treats all parameters as optimizable values to best reproduce a wide range of experimental molecular properties, such as heats of formation and geometries. ucsb.eduwikipedia.org This statistical-based parameterization makes PM3 a robust tool for studying organic molecules like this compound. uomustansiriyah.edu.iq
A specialized extension of this method is the Sparkle/PM3 model. This model was specifically developed for the computational modeling of lanthanide complexes. wikipedia.orgnih.gov In the Sparkle/PM3 model, the lanthanide ion is represented by a "sparkle," a computational entity that effectively models the electrostatic interaction between the metal cation and the surrounding ligands, while the ligands themselves are treated with the PM3 method. researchgate.netnih.gov Although this compound is an organic molecule, the Sparkle/PM3 method would be applicable for studying its properties if it were acting as a ligand in a complex with a lanthanide ion. The accuracy of Sparkle/PM3 in predicting the geometries of lanthanide coordination polyhedra is comparable to that of more complex ab initio calculations. nih.govresearchgate.net
The table below illustrates typical parameters that can be calculated for a molecule like this compound using the PM3 method.
| Calculated Property | Description | Illustrative Value (Hypothetical) |
|---|---|---|
| Heat of Formation (kcal/mol) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | +35.5 |
| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges within the molecule, indicating its polarity. | 2.1 D |
| Ionization Potential (eV) | The energy required to remove an electron from a molecule in the gaseous phase. | 8.9 eV |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | -9.2 eV |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools for the elucidation of chemical reaction mechanisms, offering insights that can be difficult to obtain through experimental means alone. rsc.orgnih.gov By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. johnhogan.info These computational studies allow for the exploration of various reaction pathways, helping to determine the most energetically favorable route. researchgate.net Modern computational approaches are increasingly used to model complex systems, understand the role of non-covalent interactions, and explore the dynamic features of reaction mechanisms. rsc.org
Transition State Theory for Kinetic Parameters
Transition State Theory (TST) is a fundamental model used to explain the rates of elementary chemical reactions. wikipedia.org TST postulates that a reaction proceeds from reactants to products through an intermediate, high-energy structure known as the activated complex or transition state. johnhogan.infowikipedia.org This transition state exists at the saddle point of the potential energy surface and is assumed to be in a quasi-equilibrium with the reactant molecules. johnhogan.infowikipedia.org
By applying the principles of statistical mechanics, TST allows for the calculation of key kinetic parameters. ox.ac.uk The theory provides a direct link between the macroscopic reaction rate and the microscopic properties of the molecules involved. The primary goal is to calculate the standard Gibbs energy of activation (ΔG‡), which is composed of the standard enthalpy of activation (ΔH‡) and the standard entropy of activation (ΔS‡). johnhogan.infowikipedia.org
Enthalpy of Activation (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants. It is often related to the experimentally determined activation energy (Ea). wikipedia.org
Entropy of Activation (ΔS‡): Reflects the change in disorder when moving from the reactants to the transition state. A negative value suggests a more ordered transition state (e.g., two molecules combining), while a positive value indicates a more disordered one (e.g., a molecule breaking apart). wikipedia.org
For a hypothetical reaction involving this compound, such as a nucleophilic substitution, TST could be employed to calculate these parameters and predict the reaction rate constant.
| Kinetic Parameter | Symbol | Description | Hypothetical Calculated Value for a Reaction |
|---|---|---|---|
| Enthalpy of Activation | ΔH‡ | Energy barrier for the reaction. | 22.5 kcal/mol |
| Entropy of Activation | ΔS‡ | Change in order/disorder from reactants to transition state. | -15.2 cal/(mol·K) |
| Gibbs Free Energy of Activation | ΔG‡ | Overall barrier determining the reaction rate at a given temperature. | 27.0 kcal/mol (at 298 K) |
Solvent Effects Modeling using Continuum Models (e.g., Polarized Continuum Model)
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Modeling the explicit interaction of every solvent molecule with the solute is computationally prohibitive for most systems. wikipedia.org Continuum models offer a practical solution by representing the solvent as a continuous, structureless medium characterized by its macroscopic properties, such as the dielectric constant. wikipedia.orgnih.gov
The Polarized Continuum Model (PCM) is one of the most popular and widely used continuum solvation models. wikipedia.orgnih.gov In the PCM framework, the solute molecule is placed within a cavity carved out of the solvent continuum. youtube.com The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. youtube.com The total free energy of solvation is typically calculated as the sum of three components: electrostatic interactions (Ges), dispersion-repulsion interactions (Gdr), and the energy required to create the cavity (Gcav). wikipedia.org
PCM is available in many quantum chemistry packages and can be used with both Hartree-Fock and Density Functional Theory (DFT) methods to calculate energies and gradients in solution. wikipedia.orgresearchgate.net This allows for the optimization of molecular geometries in the presence of a solvent and the calculation of solvation free energies. For this compound, PCM could be used to predict its solubility and stability in various solvents, as well as to model the influence of the solvent on its reaction mechanisms. However, it is important to note that the accuracy of PCM can be limited in systems where specific solute-solvent interactions, such as hydrogen bonding, are dominant. nih.gov
| Solvent | Dielectric Constant (ε) | Hypothetical Solvation Free Energy (ΔGsolv) of this compound (kcal/mol) |
|---|---|---|
| Cyclohexane | 2.02 | -3.1 |
| Chloroform (B151607) | 4.81 | -4.5 |
| Acetone | 20.7 | -5.8 |
| Methanol | 32.7 | -6.2 |
| Water | 78.4 | -6.5 |
Molecular Dynamics (MD) Simulations for Investigating Molecular Interactions
Molecular Dynamics (MD) is a powerful computational technique used to simulate the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate trajectories that describe how the positions and velocities of particles evolve over time. mdpi.com This provides detailed, atomistic insight into the structural and dynamical properties of molecules. mdpi.com
MD simulations are particularly valuable for studying the complex intermolecular interactions that govern molecular recognition, binding, and self-assembly processes. nih.govdntb.gov.ua For a molecule like this compound, MD simulations could be used to investigate its interactions with biological macromolecules, such as proteins or DNA, or its aggregation behavior in solution. nih.govresearchgate.net For example, by simulating this compound in a periodic water box, one can study its hydration shell and how it interacts with surrounding water molecules. mdpi.com
Applications in Materials Science and Catalysis
3,8-Dichloroquinoline as a Building Block for Advanced Organic Materials
Quinoline (B57606) and its derivatives are recognized as valuable synthons for preparing materials with unique electronic and optical properties biolmolchem.com. They form the core of various organic functional materials, including organic light-emitting diodes (OLEDs) and fluorescent chemosensors nih.gov. The dichloro-substitution pattern, as seen in this compound, provides a versatile platform for creating advanced organic materials through cross-coupling reactions, where the chlorine atoms can be selectively replaced to build larger conjugated systems.
The reactivity of the chlorine atoms depends on their position on the quinoline ring. This differential reactivity allows for stepwise functionalization, enabling the synthesis of complex, non-symmetrical molecules. For instance, derivatives of this compound could be incorporated into polymers or larger molecular structures designed for applications in organic electronics. The electron-withdrawing nature of the chlorine atoms and the quinoline nitrogen influences the electron affinity and transport properties of the resulting materials, a key consideration in the design of n-type organic semiconductors. Although specific research on this compound in this area is limited, the principles established with related isomers like 4,7-dichloroquinoline (B193633) and 5,7-dichloroquinoline underscore its potential as a foundational building block nih.gov.
Catalytic Applications of this compound Derivatives
Derivatives of quinoline are widely used in catalysis, primarily as ligands that coordinate with a metal center to modulate its activity, selectivity, and stability.
The nitrogen atom in the quinoline ring is a key feature for its use in ligand design, providing a coordination site for transition metals. Functional groups can be introduced onto the this compound scaffold to create bidentate or polydentate ligands. For example, substitution at the 3-position could introduce a phosphine (B1218219), amine, or alcohol moiety, which, in conjunction with the quinoline nitrogen, could chelate to a metal center.
Research on related compounds demonstrates this principle effectively. For instance, 5,7-dichloro-2-methyl-8-quinolinol has been used as a ligand to synthesize a new iron(III) complex, [Fe(ClMQ)2Cl], which exhibits significant anticancer activity nih.gov. This highlights how the quinoline framework, modified with halogen atoms, can be used to create potent metallodrugs and, by extension, catalysts for other chemical transformations. The specific substitution pattern of this compound would influence the steric and electronic environment of the resulting metal complex, allowing for the fine-tuning of its catalytic properties. Such ligands could be applied in homogeneous catalysis or immobilized on solid supports like silica for use in heterogeneous catalysis, which offers advantages in catalyst separation and recycling researchgate.net.
One of the most significant applications of halogenated quinolines is as substrates in palladium-catalyzed cross-coupling and amination reactions. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation in modern organic synthesis nih.govwikipedia.org. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for synthesizing aryl amines from aryl halides, is particularly relevant nih.govorganic-chemistry.org.
While studies focusing specifically on this compound are scarce, extensive research on other dichloroquinoline isomers provides valuable insights into the expected reactivity. A study on the Pd-catalyzed amination of isomeric dichloroquinolines (2,6-, 2,8-, 4,8-, and 4,7-) with bulky adamantane-containing amines revealed that the reaction's success is highly dependent on the position of the chlorine atoms researchgate.net. For isomers like 2,8- and 4,8-dichloroquinoline (B1582372), monoamination could be achieved with good yields and selectivity researchgate.netnih.gov.
The choice of ligand for the palladium catalyst is critical. In the amination of 2,8- and 4,8-dichloroquinoline, BINAP was effective in many cases, but more sterically hindered amines or attempts at diamination required the use of more advanced ligands like DavePhos to achieve good yields researchgate.netnih.gov. These findings suggest that this compound would also be a viable substrate for such transformations, with the relative reactivity of the C-3 and C-8 positions being governed by electronic and steric factors.
Below is a data table summarizing the conditions and outcomes for the Pd-catalyzed monoamination of 4,8-dichloroquinoline with various adamantane-containing amines, illustrating the typical parameters for such reactions.
| Entry | Amine | Ligand | Yield (%) |
|---|---|---|---|
| 1 | N-[2-(1-Adamantyloxy)ethyl]amine | BINAP | 77 |
| 2 | N-(1-Adamantylmethyl)amine | BINAP | 62 |
| 3 | N-[2-(1-Adamantyl)ethyl]amine | BINAP | 61 |
| 4 | N-[1-Adamantyl(phenyl)methyl]amine | DavePhos | 79 |
Data derived from studies on 4,8-dichloroquinoline, a related isomer, as a representative example of dichloroquinoline reactivity in Pd-catalyzed amination. researchgate.net
Luminescent Properties of Quinoline-Based Coordination Compounds in Materials Science
Quinoline derivatives, particularly 8-hydroxyquinolines, are renowned for their use in luminescent materials nih.govmdpi.com. When coordinated with metal ions, such as aluminum (Al³⁺), zinc (Zn²⁺), or rare-earth metals like europium (Eu³⁺), they can form highly fluorescent complexes nih.gov. These complexes are central to the development of OLEDs, where they function as emissive or electron-transporting layers.
The luminescent properties of these coordination compounds are highly tunable. The emission wavelength, quantum yield, and thermal stability can be modified by introducing different substituents onto the quinoline ring nih.gov. Electron-donating groups (like methoxy, -OCH₃) have been shown to enhance the luminescence intensity of Eu(III) complexes of 8-hydroxyquinoline derivatives, while electron-withdrawing groups (like nitro, -NO₂) have the opposite effect nih.gov.
In this context, derivatives of this compound could be used to create novel luminescent coordination compounds. The two chlorine atoms, being electron-withdrawing, would be expected to influence the energy levels of the molecular orbitals. This could lead to a blue shift in the emission spectrum compared to unsubstituted analogues. Furthermore, the chlorine atoms serve as reactive handles for introducing other functional groups that could further tune the photophysical properties or facilitate polymerization to create luminescent polymers. While specific luminescent complexes derived from this compound are not prominent in the literature, the established principles for other substituted quinolines provide a clear pathway for their potential development and application in materials science nih.govnih.gov.
Environmental Chemistry and Degradation Studies Prospective
Photochemical Degradation Pathways of Dichloroquinolines
The absorption of ultraviolet (UV) radiation can induce the photochemical degradation of dichloroquinolines. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment. For quinoline (B57606), the parent compound, photodegradation is accelerated in the presence of substances that produce hydroxyl radicals, such as nitrates and dissolved organic matter. researchgate.net The primary photochemical reactions anticipated for dichloroquinolines involve the cleavage of the carbon-chlorine (C-Cl) bond.
Homolytic cleavage of a C-Cl bond would result in the formation of a chlorophenyl radical and a chlorine radical. This is a common pathway for many chlorinated aromatic compounds. Reductive dehalogenation is another plausible pathway, where a chlorine atom is replaced by a hydrogen atom. This process would lead to the formation of monochloroquinoline isomers. Subsequent or alternative photochemical reactions could involve the hydroxylation of the quinoline ring system, leading to the formation of various hydroxylated and chlorinated quinoline derivatives.
Factors that can influence the rate and pathway of photochemical degradation include the wavelength of light, the presence of photosensitizers (such as humic acids), pH, and the presence of oxygen.
Table 1: Potential Photochemical Degradation Pathways of Dichloroquinolines and Key Influencing Factors
| Degradation Pathway | Description | Influencing Factors | Potential Products |
| Homolytic Cleavage | UV light induces the breaking of the C-Cl bond, forming radical species. | Light intensity and wavelength, presence of radical scavengers. | Chlorophenyl radicals, Chlorine radicals |
| Reductive Dehalogenation | Replacement of a chlorine atom with a hydrogen atom. | Presence of hydrogen donors. | Monochloroquinolines |
| Photo-hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Presence of photosensitizers (e.g., humic acids, nitrates), pH. | Hydroxydichloroquinolines, Chlorohydroxyquinolines |
Oxidative Degradation Mechanisms (e.g., by Reactive Oxygen Species)
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and can initiate the degradation of persistent organic pollutants. In aquatic environments, •OH can be generated through various processes, including the photolysis of nitrates and hydrogen peroxide. The reaction of •OH with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring.
For 3,8-dichloroquinoline, the benzene (B151609) and pyridine (B92270) rings are both potential sites for •OH attack. The presence of two electron-withdrawing chlorine atoms would deactivate the benzene ring towards electrophilic attack to some extent. However, the pyridine ring remains susceptible. The initial attack by a hydroxyl radical is expected to form a hydroxy-adduct radical, which can then undergo further reactions.
One prospective pathway involves the addition of •OH to the quinoline ring, leading to the formation of hydroxylated dichloroquinolines. Subsequent oxidation reactions could lead to ring-opening, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic chloride. In environments with high chloride concentrations, the formation of other active chlorine species could also contribute to the degradation process, potentially leading to further chlorinated derivatives before ring cleavage. mdpi.com
Table 2: Prospective Oxidative Degradation Mechanisms of Dichloroquinolines by Reactive Oxygen Species
| Oxidant | Mechanism | Potential Intermediates |
| Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic rings. | Hydroxydichloroquinolines, Dihydroxydichloroquinolines |
| Singlet Oxygen (¹O₂) | Can react with electron-rich portions of the molecule. | Endoperoxides, hydroperoxides |
| Ozone (O₃) | Cycloaddition to double bonds, leading to ring cleavage. | Aldehydes, Carboxylic acids |
Transformation Products and Fate in Abiotic Systems
Based on the photochemical and oxidative degradation pathways discussed, a range of transformation products of this compound can be anticipated in abiotic systems. The initial transformation products are likely to be hydroxylated and/or dechlorinated derivatives.
For instance, the electrochemical degradation of quinoline in the presence of chloride ions has been shown to produce intermediates such as 2(1H)-quinolinone, 4-chloro-2(1H)-quinolinone, 5-chloro-8-hydroxyquinoline, and 5,7-dichloro-8-hydroxyquinoline. mdpi.com By analogy, the degradation of this compound could yield a variety of hydroxylated and partially dechlorinated species.
The ultimate fate of these transformation products is also of environmental concern. While some may be more amenable to further degradation, others could be more persistent or even more toxic than the parent compound. For example, the formation of hydroxylated derivatives may increase the water solubility of the compound, affecting its mobility in the environment. Complete mineralization to CO₂, H₂O, and HCl is the ideal endpoint of degradation, but this may be a slow process under typical environmental conditions. The persistence and fate of the various potential transformation products would depend on their chemical structure and the specific environmental conditions.
Table 3: Potential Transformation Products of this compound in Abiotic Systems
| Transformation Product Type | Potential Specific Compounds (Illustrative) | Formation Pathway |
| Monochloroquinolines | 3-Chloroquinoline, 8-Chloroquinoline | Reductive Dehalogenation |
| Hydroxydichloroquinolines | 3,8-Dichloro-x-hydroxyquinoline | Photo-hydroxylation, •OH attack |
| Chlorohydroxyquinolines | 3-Chloro-8-hydroxyquinoline, 8-Chloro-3-hydroxyquinoline | Dechlorination and Hydroxylation |
| Ring-Opened Products | Chlorinated pyridinedicarboxylic acids, Chlorinated aminobenzoic acids | Oxidative ring cleavage |
Future Research Directions for 3,8 Dichloroquinoline
Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies
While syntheses for various dichloroquinoline isomers have been reported, dedicated and efficient routes to 3,8-dichloroquinoline are less established. Future research should prioritize the development of novel, high-yield synthetic methodologies. Modern synthetic techniques, such as transition metal-catalyzed C-H activation, could provide more direct and atom-economical pathways to this specific isomer and its derivatives, bypassing multi-step classical methods. nih.gov
Furthermore, the two chlorine atoms serve as versatile handles for advanced functionalization, enabling the introduction of a wide array of chemical moieties. Research into regioselective functionalization is critical. For instance, developing conditions for the selective substitution of the C3 versus the C8 chlorine atom would unlock access to a vast chemical space of mono-substituted and differentially di-substituted quinolines. Exploring palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), nucleophilic aromatic substitution, and direct C-H functionalization at other positions of the quinoline (B57606) core will be instrumental in creating a library of novel compounds with tailored properties. nih.govnih.gov
| Reaction Type | Potential Reagent/Catalyst | Target Functional Group | Potential Application Area |
| Suzuki Coupling | Arylboronic acids / Pd catalyst | Aryl groups | Optoelectronics, Pharmaceuticals |
| Buchwald-Hartwig Amination | Amines / Pd or Cu catalyst | Amino groups | Catalysis, Materials Science |
| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Alkynyl groups | Conjugated materials, Probes |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates | Ether, Thioether linkages | Fine chemicals, Polymers |
| Direct C-H Functionalization | Metal catalysts (e.g., Rh, Ru, Ir) | Alkyl, Aryl groups at C2, C4, etc. | Medicinal Chemistry, Agrochemicals |
Table 1. Proposed Advanced Functionalization Strategies for this compound. This interactive table outlines potential synthetic transformations to generate novel derivatives from the this compound scaffold.
Deeper Computational Insights into Reactivity, Spectroscopy, and Coordination Behavior
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the intrinsic properties of this compound before engaging in extensive experimental work. Future research should leverage in-silico methods to build a comprehensive profile of the molecule. This includes mapping the electron density distribution, calculating molecular orbital energies (HOMO-LUMO), and generating electrostatic potential maps to predict sites susceptible to electrophilic and nucleophilic attack. dergipark.org.trmdpi.com
Simulating spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) and comparing it with experimental results can provide unambiguous structural confirmation and a deeper understanding of structure-property relationships. dergipark.org.trnih.gov Furthermore, the quinoline nitrogen and chlorine atoms present potential coordination sites for metal ions. libretexts.orglibretexts.org Computational modeling of the coordination behavior of this compound as a ligand with various transition metals is a promising area. rsc.org Such studies could predict the geometry, stability, and electronic properties of resulting coordination complexes, guiding the rational design of new catalysts or functional materials. rsc.org
| Parameter | Computational Method | Information Gained | Relevance |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Optimized bond lengths and angles | Foundational structural data |
| Electronic Properties | DFT, TD-DFT | HOMO-LUMO gap, charge distribution | Reactivity, photophysical behavior prediction |
| Spectroscopic Signatures | DFT (GIAO for NMR) | Predicted NMR shifts, IR frequencies | Aid in experimental characterization |
| Global Reactivity Descriptors | Conceptual DFT | Chemical potential, hardness, electrophilicity | Prediction of overall reactivity |
| Metal Complexation Energy | DFT with appropriate basis sets | Stability and binding affinity of complexes | Design of coordination compounds |
Table 2. Key Computational Parameters for Future Investigation. This interactive table details important theoretical calculations that would provide deep insights into the properties of this compound.
Development of New Catalytic Systems and Advanced Material Applications
The quinoline scaffold is a privileged structure in the design of ligands for catalysis and as a building block for advanced materials. mdpi.com Future work should explore the incorporation of the this compound moiety into larger molecular architectures to create novel systems. For example, its derivatives could serve as ligands for transition metal catalysts, where the electronic-withdrawing nature of the chlorine atoms could modulate the catalytic activity and selectivity in organic transformations.
In materials science, this compound could be utilized as a monomer or precursor for the synthesis of new polymers, such as polyquinolines. acs.orgdtic.mil These materials are known for their high thermal stability and interesting electronic properties. dtic.mil The presence of two chlorine atoms offers the potential for post-polymerization modification or for tuning the polymer's solubility and solid-state packing. Applications could be envisioned in areas such as organic light-emitting diodes (OLEDs), specialty polymers with high refractive indices, or as corrosion inhibitors, where the nitrogen atom can coordinate to metal surfaces.
| Application Area | Proposed Role of this compound | Key Property to Exploit |
| Homogeneous Catalysis | Component of a bidentate or pincer ligand | Electronic tuning of the metal center |
| Polymer Chemistry | Monomer for polycondensation or electropolymerization | Thermal stability, sites for cross-linking |
| Organic Electronics | Building block for organic semiconductors or emitters | Modulated HOMO/LUMO levels, π-stacking |
| Corrosion Inhibition | Additive in protective coatings | Coordination to metal surfaces via nitrogen |
Table 3. Potential Catalytic and Material Applications. This interactive table summarizes prospective high-value applications for systems derived from this compound.
Investigation of Photophysical Properties and Potential Optoelectronic Applications
Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them useful in various optical applications. nih.govrsc.org A systematic investigation into the photophysics of this compound is a critical future research direction. This would involve detailed studies of its absorption and emission spectra in various solvents, determination of its fluorescence quantum yield, and measurement of its excited-state lifetime. scielo.br
The substitution pattern and the heavy-atom effect of the two chlorine atoms are expected to significantly influence these properties, potentially promoting intersystem crossing and leading to phosphorescence. Functionalization of the quinoline core, as described in section 10.1, would allow for the fine-tuning of its emission color, quantum efficiency, and sensitivity to its environment. rsc.org This could lead to the development of novel fluorescent probes for chemical sensing, emissive materials for OLEDs, or photosensitizers for photodynamic therapy and photocatalysis. acs.orgrsc.org
| Photophysical Parameter | Experimental Technique | Significance |
| Absorption Spectrum (λmax) | UV-Vis Spectroscopy | Determines wavelengths of light absorbed |
| Emission Spectrum (λem) | Fluorometry | Characterizes the color and nature of emitted light |
| Fluorescence Quantum Yield (ΦF) | Comparative or Integrating Sphere Method | Measures the efficiency of the emission process |
| Excited-State Lifetime (τ) | Time-Correlated Single Photon Counting (TCSPC) | Provides insight into excited-state dynamics |
| Stokes Shift | Calculation from λmax and λem | Indicates energy loss and structural relaxation |
Table 4. Key Photophysical Parameters for Investigation. This interactive table lists the essential photophysical data that need to be experimentally determined for this compound and its derivatives.
Comprehensive Environmental Impact Assessment Focusing on Chemical Transformations
The widespread use of halogenated organic compounds raises important questions about their environmental persistence, fate, and toxicity. researchgate.net A proactive and comprehensive environmental impact assessment of this compound is a crucial and responsible direction for future research. This research should focus on understanding the chemical transformations the molecule may undergo in the environment. researchgate.net
Key areas of investigation include its susceptibility to abiotic degradation pathways such as photolysis in water and hydrolysis under varying pH conditions. nih.gov Additionally, biotic degradation studies using microbial consortia from relevant environmental matrices (e.g., soil, sediment) are needed to identify potential metabolic pathways and transformation products. nih.gov It is well-documented that the transformation products of parent compounds can sometimes be more mobile or toxic. nih.govusgs.gov Therefore, identifying these products and subsequently evaluating the ecotoxicity of both this compound and its major degradants is essential for a complete understanding of its environmental profile.
| Focus Area | Methodology | Primary Objective |
| Abiotic Degradation | Hydrolysis studies (varying pH), Photolysis experiments (UV irradiation) | Determine stability in aqueous environments and under sunlight. |
| Biotic Degradation | Incubation with soil/sediment microorganisms, activated sludge | Identify microbial transformation pathways and rates. |
| Transformation Product ID | LC-MS/MS, GC-MS | Elucidate the structures of major degradation products. |
| Ecotoxicity Assessment | Assays using representative organisms (e.g., algae, Daphnia magna, Vibrio fischeri) | Quantify the toxicity of the parent compound and its products. nih.gov |
| Bioaccumulation Potential | Octanol-water partitioning coefficient (Kow) measurement | Predict the likelihood of accumulation in organisms. |
Table 5. Framework for a Comprehensive Environmental Impact Assessment. This interactive table outlines the key experimental stages for evaluating the environmental fate and impact of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
